molecular formula C14H14N6O2 B2588778 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea CAS No. 1210749-59-9

1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea

Cat. No. B2588778
M. Wt: 298.306
InChI Key: CIXDUXZCFIKNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has a unique mechanism of action. In

Scientific Research Applications

Hydrogel Formation and Rheological Properties

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound with structural similarities to the requested chemical, has been studied for its ability to form hydrogels in acidic conditions. The rheological properties and gel morphology are significantly influenced by the anion type present, demonstrating the potential for customizing physical properties of gels for various applications, such as in drug delivery systems where gel phase behavior can be critical for controlled release (Lloyd & Steed, 2011).

Antimicrobial Activity

Substituted quinazolines, closely related to the queried compound, have exhibited broad-spectrum antimicrobial activity against several bacterial strains. This suggests potential uses in developing new antimicrobial agents, particularly against drug-resistant bacteria. The structure-activity relationship analysis further helps in understanding how structural changes can influence biological activity, providing a basis for the rational design of more effective compounds (Buha et al., 2012).

Supramolecular Assembly

A study on a pyrazolyl urea ligand, similar in functionality to the compound of interest, reveals its capacity for adopting conformations that lead to supramolecular assemblies. These assemblies, including hexameric barrels, showcase potential applications in nanotechnology and materials science, where the formation of well-defined molecular structures is crucial for the development of new materials and devices (Lloyd & Steed, 2014).

Eco-friendly Catalysis

Research into the use of urea as an organo-catalyst for synthesizing heterocyclic compounds suggests environmentally friendly alternatives to conventional catalytic processes. This approach not only reduces the environmental impact but also offers cost-effective methods for producing pharmaceutically relevant molecules, indicating the broader applicability of urea derivatives in green chemistry (Brahmachari & Banerjee, 2014).

properties

IUPAC Name

1-(2-methylphenyl)-3-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-9-5-3-4-6-10(9)15-13(21)16-14-18-17-12(22-14)11-7-8-20(2)19-11/h3-8H,1-2H3,(H2,15,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXDUXZCFIKNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=NN=C(O2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea

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